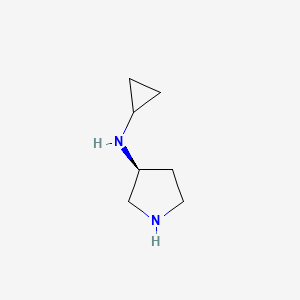

(3S)-N-Cyclopropylpyrrolidin-3-amine

Description

Properties

IUPAC Name |

(3S)-N-cyclopropylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYAZAUDWLXIIE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693558 | |

| Record name | (3S)-N-Cyclopropylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289584-81-1 | |

| Record name | (3S)-N-Cyclopropylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-Cyclopropylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reductive amination of cyclopropylamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of (3S)-N-Cyclopropylpyrrolidin-3-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-Cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring or the cyclopropyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: N-oxides of (3S)-N-Cyclopropylpyrrolidin-3-amine.

Reduction: Various amine derivatives.

Substitution: Functionalized pyrrolidine and cyclopropyl derivatives.

Scientific Research Applications

(3S)-N-Cyclopropylpyrrolidin-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-N-Cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group and pyrrolidine ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3S)-N-Cyclopropylpyrrolidin-3-amine with analogs in terms of structure, physicochemical properties, toxicity, and applications.

Structural Analogs

Key Differences and Implications

Ring Size and Conformation: Pyrrolidine (5-membered) vs. Example: Isopropyl-piperidin-3-ylmethyl-amine’s piperidine ring may confer greater flexibility and altered pharmacokinetics compared to the target compound .

Substituent Effects :

- Cyclopropyl vs. Pyridinyl : The cyclopropyl group in the target compound enhances metabolic stability and reduces oxidative degradation compared to pyridinyl-containing analogs (e.g., N-(pyridin-3-ylmethyl)cyclopropanamine) .

- Aromatic Additions : Derivatives with methoxyphenyl or pyridinyl groups (e.g., ) exhibit higher lipophilicity, improving membrane permeability but increasing toxicity risks .

Stereochemistry :

- The (3S)-configuration in the target compound may offer enantioselective binding advantages over racemic mixtures or (3R)-isomers, as seen in related pyrrolidine-based drugs .

Toxicity Profile :

- The target compound is classified as H302 (harmful if swallowed) , while analogs with aromatic groups (e.g., methoxyphenyl derivatives) show additional hazards like skin/eye irritation (H315, H319) .

Research Findings and Data Gaps

- Pharmacokinetics: Limited data exist on the target compound’s absorption and metabolism. Pyridinyl analogs show improved bioavailability in preclinical studies but higher CYP450 inhibition risks .

- Toxicity : The cyclopropyl group generally reduces hepatotoxicity compared to bulkier substituents, but in vivo studies are needed to confirm this trend .

Biological Activity

(3S)-N-Cyclopropylpyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(3S)-N-Cyclopropylpyrrolidin-3-amine is characterized by its cyclopropyl group attached to a pyrrolidine backbone. The stereochemistry at the 3-position is crucial for its biological activity. The molecular formula is C_7H_12N_2, and it has a molecular weight of approximately 124.18 g/mol.

The biological activity of (3S)-N-Cyclopropylpyrrolidin-3-amine primarily involves its interaction with neurotransmitter systems. It has been studied for its effects on:

- Dopaminergic System : Research indicates that this compound may act as a dopamine receptor modulator, which could have implications for treating disorders like schizophrenia and Parkinson's disease.

- Serotonergic System : Its influence on serotonin receptors suggests potential antidepressant or anxiolytic effects, making it a candidate for further investigation in mood disorder therapies.

1. Neuropharmacological Effects

Studies have shown that (3S)-N-Cyclopropylpyrrolidin-3-amine exhibits significant neuropharmacological activities:

- Antidepressant Activity : In preclinical models, the compound has demonstrated efficacy in reducing depressive-like behaviors.

- Anxiolytic Properties : Behavioral tests in rodents suggest that it may reduce anxiety levels, similar to established anxiolytics.

Case Studies

Several studies have focused on the synthesis and biological evaluation of (3S)-N-Cyclopropylpyrrolidin-3-amine and its analogs:

-

Study on Antidepressant Effects :

- A study involving rodent models demonstrated that administration of (3S)-N-Cyclopropylpyrrolidin-3-amine resulted in a significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity.

-

Evaluation of Anxiolytic Effects :

- Behavioral assays showed that the compound reduced anxiety-like behaviors in elevated plus maze tests, suggesting it may act similarly to benzodiazepines without the associated sedation.

Data Tables

Q & A

Basic: What are the recommended synthetic routes for (3S)-N-Cyclopropylpyrrolidin-3-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:

- Key Steps :

- Amine Protection : Use tert-butoxycarbonyl (Boc) to protect the pyrrolidin-3-amine nitrogen, enabling selective cyclopropane introduction .

- Cyclopropane Coupling : React Boc-protected pyrrolidin-3-amine with cyclopropyl bromide under Pd-catalyzed cross-coupling conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in DMF at 80°C) .

- Deprotection : Remove Boc with HCl in dioxane (4M, 2h, RT) .

- Optimization :

- Catalyst Screening : Test Pd vs. Cu catalysts (e.g., CuBr in DMSO improves cyclopropane coupling efficiency) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to THF .

- Yield Monitoring : Use HPLC or LC-MS to track intermediate formation; typical yields range from 40–65% .

Basic: How is the stereochemical purity of (3S)-N-Cyclopropylpyrrolidin-3-amine validated?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IC-3 column (hexane:isopropanol 90:10, 1.0 mL/min) to confirm enantiomeric excess (>98% for S-configuration) .

- NMR Analysis : Compare and NMR shifts with diastereomeric standards; key signals at δ 2.8–3.1 ppm (pyrrolidine protons) and δ 0.4–0.6 ppm (cyclopropane protons) .

- Optical Rotation : Measure in methanol; literature values range from +12° to +15° for the (3S) enantiomer .

Basic: What are the stability and storage recommendations for (3S)-N-Cyclopropylpyrrolidin-3-amine?

Methodological Answer:

- Stability :

- Thermal : Decomposes above 150°C; store at 2–8°C .

- Light Sensitivity : Degrades under UV light; use amber glass vials .

- Storage :

- Short-Term : Dissolve in anhydrous DMSO (10 mM) at -20°C for 3–6 months .

- Long-Term : Lyophilize and store under argon at -80°C; stability >2 years .

Advanced: How can researchers resolve contradictions in reported biological activity data for (3S)-N-Cyclopropylpyrrolidin-3-amine derivatives?

Methodological Answer:

- Data Cross-Validation :

- Assay Reproducibility : Replicate enzyme inhibition studies (e.g., kinase assays) under standardized ATP concentrations (1 mM) and pH 7.4 .

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., N-oxides or dimerization products) that may skew bioactivity results .

- Case Study : A 2022 study reported conflicting IC₅₀ values (5 µM vs. 12 µM) for a kinase inhibitor derivative. Contamination with <2% of the (3R)-enantiomer was identified as the culprit via chiral HPLC .

Advanced: What strategies improve the aqueous solubility of (3S)-N-Cyclopropylpyrrolidin-3-amine for in vivo studies?

Methodological Answer:

- Salt Formation : Prepare hydrochloride salts (1:1 molar ratio with HCl) to increase solubility from 0.2 mg/mL (free base) to 8.5 mg/mL in PBS .

- Co-Solvents : Use 10% β-cyclodextrin in saline for intravenous administration; reduces precipitation .

- Prodrug Approach : Synthesize phosphate esters (e.g., at the pyrrolidine nitrogen), achieving >90% conversion to active form in plasma .

Advanced: How can computational methods guide the design of (3S)-N-Cyclopropylpyrrolidin-3-amine derivatives for selective receptor targeting?

Methodological Answer:

- Molecular Docking :

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .

Advanced: What analytical techniques are critical for detecting trace impurities in (3S)-N-Cyclopropylpyrrolidin-3-amine batches?

Methodological Answer:

- HPLC-MS/MS :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Gradient : 5–95% acetonitrile in 0.1% formic acid over 10 min.

- Detection : Identify impurities at 0.1% level (e.g., cyclopropane-opening byproducts at m/z 142.1) .

- NMR -DOSY : Differentiate aggregates or dimeric impurities via diffusion coefficients .

Advanced: How do reaction parameters influence enantioselectivity in the synthesis of (3S)-N-Cyclopropylpyrrolidin-3-amine?

Methodological Answer:

- Catalyst Optimization :

- Chiral Ligands : Use (R)-BINAP with Pd(OAc)₂ to achieve 92% ee (vs. 75% ee with racemic ligands) .

- Temperature Effects : Lower temperatures (0–5°C) favor kinetic resolution, reducing (3R)-contamination to <2% .

- Additives : 10 mol% NaBARF enhances catalyst turnover and enantioselectivity in cyclopropane coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.